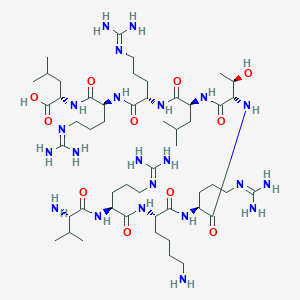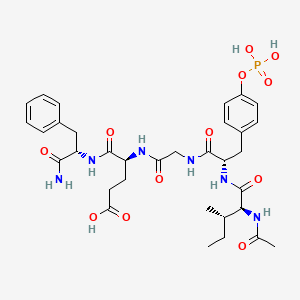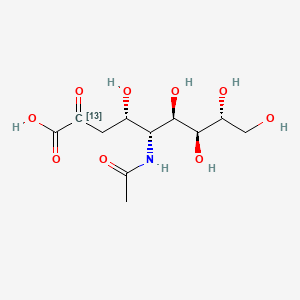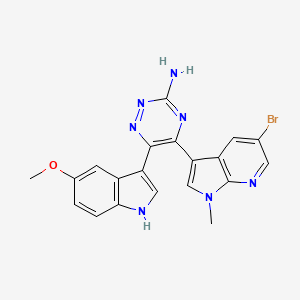pyrimidine-2,4-dione](/img/structure/B12398270.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . This compound is structurally related to uridine, a naturally occurring nucleoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione typically involves the following steps:
Formation of the ribose moiety: The ribose moiety is synthesized through a series of reactions starting from D-glucose or D-ribose.
Attachment of the pyrimidine base: The pyrimidine base is attached to the ribose moiety through a glycosidic bond formation. This step often involves the use of protecting groups to ensure selective reactions.
Deprotection and purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted nucleosides with various functional groups.
Aplicaciones Científicas De Investigación
1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical marker.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione involves its incorporation into nucleic acids. The compound can be phosphorylated to form nucleotide triphosphates, which are then incorporated into DNA or RNA by polymerases. This incorporation can disrupt nucleic acid synthesis and function, leading to antiviral or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Uridine: A naturally occurring nucleoside with a similar structure.
Cytidine: Another pyrimidine nucleoside with a similar ribose moiety.
Thymidine: A pyrimidine nucleoside found in DNA.
Uniqueness
1-(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is unique due to its specific isotopic labeling with nitrogen-15, which makes it valuable for research applications involving isotopic tracing and metabolic studies .
Propiedades
Fórmula molecular |
C9H12N2O6 |
|---|---|
Peso molecular |
246.19 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i10+1,11+1 |
Clave InChI |
DRTQHJPVMGBUCF-MRIZMJARSA-N |
SMILES isomérico |
C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)




![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)


![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)

![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

